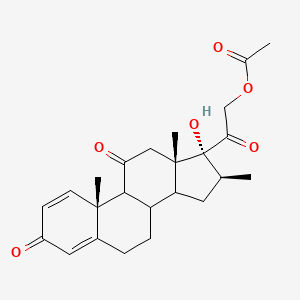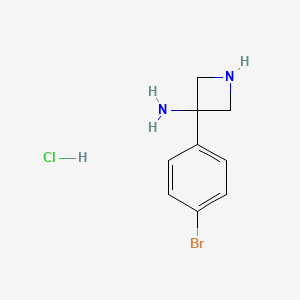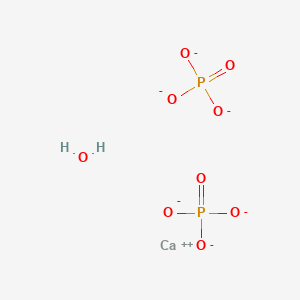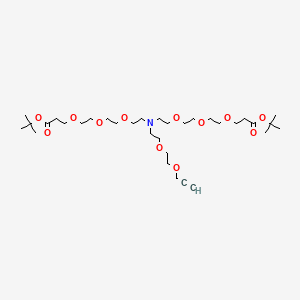
N-(Propargyl-PEG2)-N-bis(PEG3-t-butyl ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Propargyl-PEG2)-N-bis(PEG3-t-butyl ester) is a polyethylene glycol (PEG)-based compound that serves as a versatile linker in various chemical reactions. It is particularly useful in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bio-conjugation applications. The compound contains an alkyne group, which allows it to participate in click chemistry reactions, making it a valuable tool in chemical biology and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propargyl-PEG2)-N-bis(PEG3-t-butyl ester) typically involves the reaction of a PEG-based precursor with propargyl bromide and t-butyl ester. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s purity and consistency .
化学反应分析
Types of Reactions
N-(Propargyl-PEG2)-N-bis(PEG3-t-butyl ester) undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The alkyne group in the compound reacts with azide-bearing molecules in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages
Hydrolysis: The t-butyl ester groups can be hydrolyzed under acidic or basic conditions to reveal carboxylic acid functionalities.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of alkyne and azide groups.
Acids and Bases: Employed in the hydrolysis of t-butyl ester groups to generate carboxylic acids.
Major Products Formed
Triazole Linkages: Formed during click chemistry reactions with azide-bearing molecules.
Carboxylic Acids: Produced upon hydrolysis of the t-butyl ester groups.
科学研究应用
N-(Propargyl-PEG2)-N-bis(PEG3-t-butyl ester) has a wide range of applications in scientific research:
作用机制
The compound exerts its effects primarily through its alkyne group, which participates in click chemistry reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction forms stable triazole linkages, enabling the conjugation of various molecules. This mechanism is crucial for the synthesis of PROTACs, where the linker connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein, facilitating the targeted degradation of the protein .
相似化合物的比较
Similar Compounds
N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester: Another PEG-based PROTAC linker with similar properties but different protecting groups.
N-(Propargyl-PEG2)-PEG3-t-butyl ester: A branched PEG linker with an alkyne group and a t-butyl ester.
Uniqueness
N-(Propargyl-PEG2)-N-bis(PEG3-t-butyl ester) stands out due to its dual PEG chains, which provide enhanced solubility and biocompatibility. The presence of multiple functional groups allows for versatile applications in click chemistry and bio-conjugation .
属性
分子式 |
C33H61NO12 |
|---|---|
分子量 |
663.8 g/mol |
IUPAC 名称 |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethyl-[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C33H61NO12/c1-8-14-37-20-23-40-17-11-34(12-18-41-24-28-43-26-21-38-15-9-30(35)45-32(2,3)4)13-19-42-25-29-44-27-22-39-16-10-31(36)46-33(5,6)7/h1H,9-29H2,2-7H3 |
InChI 键 |
UMOGPHKYWRLHFJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



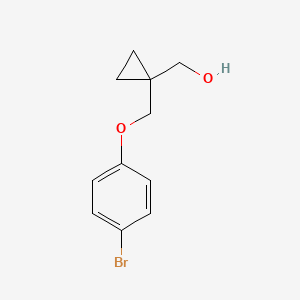

![(5-Amino-3'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719590.png)

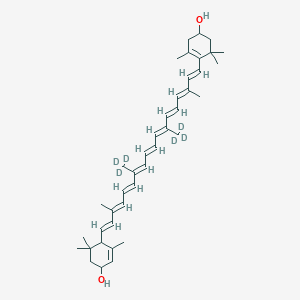
![2-[[(3alpha,5beta,12alpha)-7-Azi-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic Acid Sodium Salt](/img/structure/B13719607.png)
![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-cyclopropylcarbamic acid tert-butyl ester](/img/structure/B13719626.png)
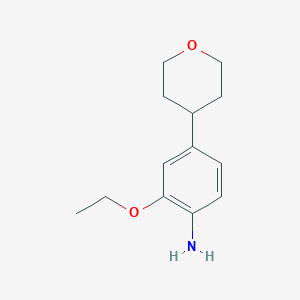
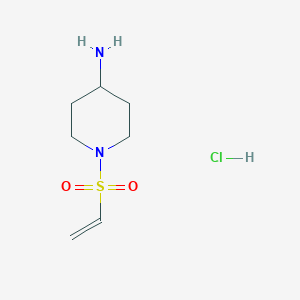
![(1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13719637.png)
